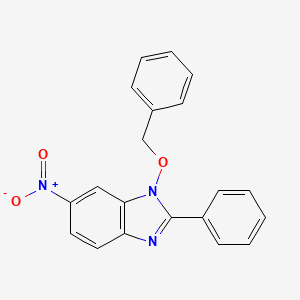

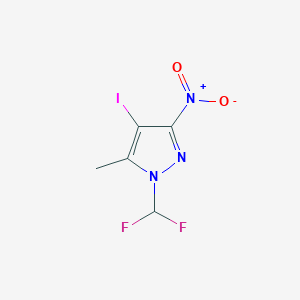

![molecular formula C16H10Br2N2O2 B2404997 (2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide CAS No. 313669-78-2](/img/structure/B2404997.png)

(2Z)-6-bromo-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (compound 10) in an alkaline medium using 2-bromo-1-phenylethanone . This reaction yields the desired secondary alcohol, (±)-2-[(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl-1-phenyl-1-ethanol (compound 12) . The synthetic route involves alkylation and subsequent reduction of the corresponding ketone (compound 11).

Scientific Research Applications

Synthesis and Chemical Properties

- Eco-friendly Synthesis Methods : A method for synthesizing 2-imino-2H-chromene-3-carboxamides using aqueous sodium carbonate is described, providing an eco-friendly approach to producing such compounds (Proença & Costa, 2008).

- Regioselective Cyclization Reaction : Research on the cyclization reaction of 2-imino-2H-chromene-3-carboxamide with triethyl phosphonoacetate, including theoretical studies and spectral analysis, highlights the chemical properties and potential applications of these compounds (Shaaban et al., 2020).

Biological and Medicinal Applications

- Antimicrobial Activity : Some derivatives of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides exhibit antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Ukhov et al., 2021).

- Cytotoxic Agents : Novel 2-imino-2H-chromene-3(N-aryl)carboxamides have shown cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents (Gill et al., 2016).

- BACE1 Inhibition for Alzheimer's Treatment : Derivatives of phenylimino-2H-chromen-3-carboxamide have been studied as inhibitors of β-secretase (BACE1), a promising approach for treating Alzheimer's disease (Edraki et al., 2013).

Other Applications

- Fluorescent Probe Development : The use of nitro-3-carboxamide coumarin derivatives, including 6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide, as fluorescent probes for selective detection of Cu(II) ions demonstrates the versatility of these compounds in chemical sensing applications (Bekhradnia et al., 2016).

properties

IUPAC Name |

6-bromo-2-(4-bromophenyl)iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2N2O2/c17-10-1-4-12(5-2-10)20-16-13(15(19)21)8-9-7-11(18)3-6-14(9)22-16/h1-8H,(H2,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJINCJVAUWDOII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2404919.png)

![Tricyclo[3.2.1.02,4]octane-6-carbaldehyde](/img/structure/B2404922.png)

![2-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2404923.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2404924.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2404935.png)